1-{1-(4-methoxyphenyl)-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indol-3-yl}ethanone
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Overview
Description
1-{1-(4-methoxyphenyl)-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indol-3-yl}ethanone is a complex organic compound featuring a unique structure that combines an indole core with a methoxyphenyl group and an oxadiazole moiety
Preparation Methods
The synthesis of 1-{1-(4-methoxyphenyl)-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indol-3-yl}ethanone involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves electrophilic aromatic substitution, where a methoxy group is introduced to the phenyl ring.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the indole core with the methoxyphenyl and oxadiazole groups under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
1-{1-(4-methoxyphenyl)-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indol-3-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the phenyl or indole rings are replaced with other substituents.
Cyclization: The oxadiazole moiety can participate in cyclization reactions, forming various heterocyclic compounds.
Scientific Research Applications
1-{1-(4-methoxyphenyl)-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indol-3-yl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system.
Biological Studies: It can be used as a probe in biological studies to investigate enzyme interactions, receptor binding, and cellular pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-{1-(4-methoxyphenyl)-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indol-3-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The methoxyphenyl and oxadiazole groups can enhance binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
1-{1-(4-methoxyphenyl)-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indol-3-yl}ethanone can be compared with similar compounds, such as:
1-(4-methoxyphenyl)-2-methyl-1H-indole: This compound lacks the oxadiazole moiety, making it less versatile in terms of reactivity and applications.
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole: This compound has a triazole ring instead of an oxadiazole, leading to different chemical properties and biological activities.
1-(4-methoxyphenyl)-2-methyl-1H-benzimidazole: The benzimidazole core provides different binding interactions and stability compared to the indole core.
The unique combination of the indole, methoxyphenyl, and oxadiazole moieties in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H21N3O4 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]indol-3-yl]ethanone |
InChI |
InChI=1S/C22H21N3O4/c1-13-22(14(2)26)19-11-18(28-12-21-24-23-15(3)29-21)9-10-20(19)25(13)16-5-7-17(27-4)8-6-16/h5-11H,12H2,1-4H3 |
InChI Key |
ZDJQESZUXHOHQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OCC4=NN=C(O4)C)C(=O)C |
Origin of Product |
United States |
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